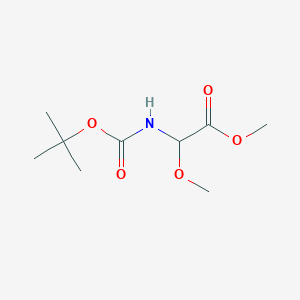

Boc-(2R, 2S)-gly(2-ome)-ome

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(12)10-6(13-4)7(11)14-5/h6H,1-5H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAINGCZDGDZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc 2r, 2s 2 Methoxyglycine Methyl Ester and Chiral Alpha Methoxyglycine Derivatives

Strategies for Alpha-Functionalization of Glycine (B1666218) Scaffolds

The introduction of a methoxy (B1213986) group at the α-position of glycine derivatives can be achieved through several strategic approaches. These methods primarily involve the oxidation of the α-C-H bond to generate a stabilized cation or an equivalent thereof, which is then trapped by methanol (B129727).

Electrochemical Approaches to Alpha-Methoxylation

Electrochemical synthesis offers a green and efficient alternative to conventional chemical oxidants for the α-functionalization of amino acid derivatives. The Shono oxidation, a well-established electrochemical C-H functionalization, involves the anodic oxidation of amides or carbamates to generate N-acyliminium ion intermediates that can be trapped by nucleophiles like methanol. researchgate.netresearchgate.netnih.gov This process can be conducted either through direct oxidation of the substrate at the anode or via an indirect, mediator-assisted approach.

Direct anodic oxidation involves the direct electron transfer from the N-acylated amino acid ester to the anode. researchgate.netnih.gov This process requires high electrode potentials to initiate the single-electron transfer from the substrate, which can sometimes limit the functional group tolerance of the reaction. nih.govnih.gov The mechanism proceeds through the formation of a nitrogen-centered radical cation, which, after a sequence of electron and proton transfers, generates an N-acyliminium ion. researchgate.netresearchgate.net This electrophilic species is then trapped by the solvent, methanol, to yield the α-methoxylated product. nih.gov

For instance, the direct anodic oxidation of Boc-Lys(Boc)-OMe in methanol selectively yields the ε-methoxylated product, with no methoxylation observed at the α-position. researchgate.netchemrxiv.org This highlights a challenge in regioselectivity for direct oxidation methods, where other sites in the molecule may be more susceptible to oxidation under the required high potentials. The efficiency of these direct processes can also be hampered by low faradaic efficiency and passivation of the anode surface. researchgate.netchemrxiv.org Research has shown that electrolysis of N-Boc glycine can lead to the non-Kolbe pathway, where a two-electron oxidation forms a resonance-stabilized iminium ion that is subsequently trapped by methanol. whiterose.ac.uk

A notable example is the NaCl-mediated electrochemical oxidation of carbamate-protected amino acids. researchgate.netchemrxiv.org In this system, chloride ions are oxidized to chlorine, which then facilitates the oxidation of the amino acid derivative. This method has been successfully applied to a variety of Boc- and Cbz-protected amino acid methyl esters using simple graphite (B72142) electrodes in an undivided cell. researchgate.net The use of NaCl as a mediator has proven effective for the α-methoxylation of substrates like Boc-Ala-OMe and Boc-Phe-OMe, providing the desired products in high yields. researchgate.netchemrxiv.org The presence of a mediator like NaCl can also influence the regioselectivity of the oxidation, favoring α-methoxylation even in the presence of other oxidizable sites. researchgate.netchemrxiv.org Other mediators, such as stable aminoxyl radicals like TEMPO and its derivatives, have also been employed to facilitate Shono-type oxidations at lower potentials, bypassing the formation of high-energy radical-cations. nih.govacs.org

| Entry | Substrate | Mediator | Yield of α-Methoxy Product (%) | Reference |

| 1 | Boc-Ala-OMe | NaCl | 98 | researchgate.net |

| 2 | Boc-Phe-OMe | NaCl | 98 | researchgate.net |

| 3 | Boc-Leu-OMe | NaCl | 68 | researchgate.net |

| 4 | Boc-Met-OMe | NaCl | 91 | researchgate.net |

| 5 | Boc-Lys(Boc)-OMe | None (Direct) | 0 (ε-methoxy product observed) | chemrxiv.org |

| 6 | Boc-Lys(Boc)-OMe | NaCl | 45 (α-methoxy) | researchgate.net |

Nucleophilic Additions to Glycine Cation Equivalents

An alternative strategy for constructing α-alkoxyglycine derivatives involves the reaction of nucleophiles with electrophilic glycine cation equivalents. These equivalents are typically stable, isolable compounds that possess a leaving group at the α-position, which can be displaced by a variety of nucleophiles. For the synthesis of α-methoxyglycine derivatives, the glycine cation equivalent is reacted with a methoxide (B1231860) source or, more commonly, the α-methoxy derivative itself is used as a precursor to an N-acyliminium ion for reaction with other nucleophiles.

Grignard reagents are powerful carbon-based nucleophiles that can add to imines and their derivatives. wikipedia.orgorganic-chemistry.org The addition of Grignard reagents to chiral α-imino esters or related glycine cation equivalents provides a direct route to α-substituted amino acids. nih.govresearchgate.net The stereochemical outcome of these additions can often be controlled by using a chiral auxiliary on the glycine equivalent, which directs the approach of the nucleophile. researchgate.netbeilstein-journals.org

Beyond Grignard reagents, a variety of other organometallic species can serve as effective nucleophiles in the synthesis of α-amino acid derivatives.

Organozinc Reagents: The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal, can be adapted for reactions with imines (aza-Reformatsky reaction) to produce β-amino esters. wikipedia.orgthieme-connect.comtestbook.comlibretexts.org The organozinc reagent, or 'Reformatsky enolate', is less reactive than Grignard reagents, which can be advantageous in preventing unwanted side reactions. wikipedia.orglibretexts.org The mechanism involves the oxidative addition of zinc into the carbon-halogen bond of the α-haloester, followed by addition to the electrophilic imine. wikipedia.orglibretexts.org Catalytic versions of the aza-Reformatsky reaction have been developed using samarium diiodide with magnesium as a coreductant. thieme-connect.com

Organolithium Reagents: Organolithium reagents are highly reactive nucleophiles that readily add to imines. wikipedia.orgdalalinstitute.com Their high reactivity, however, can sometimes lead to a lack of selectivity. In the context of α-amino acid synthesis, they have been used to mono-add to pseudoephedrine amides derived from glycine cation equivalents to generate enantioenriched α-amino ketones. nih.gov

Organoindium Reagents: Indium-mediated reactions have gained prominence due to their ability to be carried out in aqueous media and their tolerance of various functional groups. wikipedia.orgresearchgate.net Organoindium reagents, typically generated in situ from indium metal and an organic halide, can add to imines and other electrophiles. wikipedia.orgcapes.gov.bracs.org For instance, the indium-mediated allylation of a chiral glyoxylic oxime ether derivative in water proceeds with excellent diastereoselectivity, providing a route to enantiomerically pure α-amino acids. capes.gov.br This demonstrates the potential of organoindium reagents in the stereocontrolled synthesis of complex amino acids.

| Reagent Type | Electrophile | Key Features | Reference |

| Grignard (R-MgX) | Chiral N-sulfinyl imines | High diastereoselectivity via chelated transition states | beilstein-journals.org |

| Organozinc (Reformatsky) | Imines (aza-Reformatsky) | Tolerates various functional groups; less reactive than Grignards | wikipedia.orgthieme-connect.com |

| Organolithium (R-Li) | Carbamoyl group of pseudoephedrine amides | Highly reactive; enables synthesis of α-amino ketones | nih.govmasterorganicchemistry.com |

| Organoindium (R-In) | Chiral glyoxylic oxime ether | Can be performed in aqueous media; good stereoselectivity | wikipedia.orgcapes.gov.br |

Asymmetric Synthesis via Chiral Auxiliaries

The introduction of chirality through the use of removable chiral auxiliaries is a powerful strategy for the asymmetric synthesis of amino acids. This approach allows for the diastereoselective formation of new stereocenters, which, after removal of the auxiliary, yield the desired enantiomerically enriched product.

Application of Chiral Oxazolidinones

Chiral oxazolidinones are highly effective and widely used auxiliaries in asymmetric synthesis. sigmaaldrich.comwikipedia.org Their rigid structure provides a well-defined chiral environment, enabling high levels of stereocontrol in various chemical transformations. In the context of synthesizing chiral alpha-amino acids, N-acyl oxazolidinones serve as key intermediates. The conjugate addition of nucleophiles to α,β-unsaturated N-enoyl oxazolidinones is a well-established method for creating β-functionalized carbonyl compounds with high diastereoselectivity. researchgate.net The stereochemical outcome of these reactions is often rationalized by the formation of a specific chelated intermediate, which directs the approach of the nucleophile from a particular face. researchgate.net

For the synthesis of non-proteogenic α-amino acids, chiral oxazolidinones have proven to be versatile. sigmaaldrich.com The general strategy involves the attachment of a glycine equivalent to the chiral auxiliary, followed by diastereoselective functionalization at the α-carbon. Subsequent cleavage of the auxiliary provides the desired α-amino acid derivative. This methodology has been successfully applied to the synthesis of various complex amino acids.

Diastereoselective Alkylation of Chiral Glycine Enolates

A cornerstone of asymmetric amino acid synthesis is the diastereoselective alkylation of chiral glycine enolates. This method relies on the generation of a planar enolate from a glycine derivative attached to a chiral auxiliary, which is then alkylated with an electrophile. The facial selectivity of the alkylation is controlled by the chiral auxiliary, leading to the preferential formation of one diastereomer. rsc.orgresearchgate.net

A variety of chiral auxiliaries have been developed for this purpose, each offering different levels of stereocontrol and compatibility with various reaction conditions. researchgate.netelectronicsandbooks.com The choice of base, solvent, and reaction temperature can also significantly influence the diastereomeric ratio of the product. For instance, the use of lithium enolates in the presence of additives like DMPU has been explored to enhance stereoselectivity. researchgate.net The development of new chiral glycine equivalents continues to be an active area of research, aiming to provide more efficient and versatile building blocks for the stereoselective synthesis of enantiopure N-protected α-amino acids. rsc.org

| Parameter | Observation | Reference |

| Enolate Type | Lithium enolates are commonly used. | researchgate.net |

| Chiral Auxiliary | N-(1-phenylethyl)benzamide has shown substantial stereoinduction. | researchgate.net |

| Additive Effect | Addition of DMPU showed no significant effect on diastereoselectivity in some cases. | researchgate.net |

Synthesis of Analogous Alpha-Methoxy Alpha-Amino Acids

The synthesis of α-methoxy α-amino acids, which are analogues of Boc-(2R, 2S)-2-methoxyglycine methyl ester, requires specialized methods to introduce the methoxy group at the α-position with stereochemical control.

Regioselective O-Methylation of Hydroxy-Amino Acid Precursors

One approach to synthesizing α-methoxy α-amino acids involves the regioselective O-methylation of the corresponding α-hydroxy-α-amino acid precursors. These precursors can be derived from various starting materials, including other amino acids or chiral pool sources like sugars and hydroxy acids. ru.nlresearchgate.net The key challenge in this strategy is to achieve selective methylation of the α-hydroxyl group in the presence of other potentially reactive functional groups.

The regioselectivity of O-methylation reactions can be influenced by several factors, including the choice of methylating agent, the solvent, and the presence of directing groups or catalysts. acs.org In some enzymatic systems, O-methyltransferases (OMTs) exhibit remarkable regioselectivity, transferring a methyl group from S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the substrate. nih.gov While wild-type enzymes often display high specificity for a particular position (e.g., ortho or para), engineered OMTs can exhibit altered or broadened regioselectivity, providing access to different methylated isomers. acs.org The reaction is often metal-dependent, with ions like Mg²⁺ playing a crucial role in catalysis. nih.gov

| Enzyme Type | Regioselectivity | Substrate Influence | Reference |

| Wild-Type OMTs | High specificity (e.g., ortho or para) | Regiospecificity often independent of substrate. | acs.org |

| Engineered OMTs | Can exhibit both ortho- and para-OMT activities. | Regioselectivity can be influenced by the substrate. | acs.org |

Derivatization from N-Acyliminium Intermediates

N-acyliminium ions are highly reactive electrophilic species that serve as versatile intermediates in organic synthesis. researchgate.netcapes.gov.br They are typically generated in situ from stable precursors, such as α-alkoxy amides or N-(1-haloalkyl)amides, in the presence of a Lewis or Brønsted acid. researchgate.netthieme-connect.de The subsequent trapping of these intermediates with nucleophiles provides a powerful method for constructing new carbon-carbon or carbon-heteroatom bonds at the α-position of an amino acid derivative.

For the synthesis of α-methoxy α-amino acids, an α-methoxyglycine derivative can serve as a precursor to an N-acyliminium ion. acs.org Lewis acid-mediated reaction of this precursor with a suitable nucleophile can lead to the formation of the desired α-substituted product. acs.org This strategy has been employed in the synthesis of various amino acid derivatives and is a key step in the construction of complex molecules. thieme-connect.deru.nl The generation of N-acyliminium ions can also be achieved through the anodic oxidation of N-acyl-α-amino acids, which leads to α-alkoxy derivatives upon reaction with an alcohol solvent. thieme-connect.de

Reactivity and Transformational Chemistry of Boc 2r, 2s 2 Methoxyglycine Methyl Ester

Selective Manipulations of Protecting Groups

Orthogonal Deprotection Strategies of Boc and Methyl Ester

The tert-butyloxycarbonyl (Boc) and methyl ester groups are common protecting groups in peptide synthesis and general organic chemistry. Their widespread use stems from their stability and the ability to remove them selectively under different conditions, a concept known as orthogonal protection. orgsyn.orgnih.gov The Boc group is characteristically labile to acid, while the methyl ester is susceptible to basic hydrolysis. nih.govCurrent time information in Bangalore, IN. This differential reactivity allows for the selective deprotection of either group in the presence of the other.

The Boc group is readily cleaved under anhydrous acidic conditions. nih.gov Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2) or hydrogen chloride (HCl) in an organic solvent like ethyl acetate (B1210297) or dioxane are commonly employed. orgsyn.orgnih.gov The reaction proceeds via protonation of the Boc carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation. nih.gov These acidic conditions typically leave the methyl ester group intact, demonstrating the orthogonality of this strategy. nih.gov

Conversely, the methyl ester can be selectively removed while preserving the Boc group. This is achieved through saponification using a base, as detailed in the following section. The stability of the Boc group to basic and nucleophilic conditions makes it an ideal orthogonal partner for the base-labile ester. orgsyn.org

A summary of these orthogonal strategies is presented below:

| Protecting Group | Cleavage Reagents | Conditions | Other Group's Stability |

| N-Boc | Trifluoroacetic Acid (TFA), HCl | Anhydrous, acidic | Methyl ester is stable |

| Methyl Ester | Lithium Hydroxide (B78521) (LiOH), NaOH | Aqueous base, hydrolysis | N-Boc group is stable |

Hydrolysis of the Carboxyl Methyl Ester

The saponification, or hydrolysis, of the methyl ester in N-Boc protected amino acids is a standard transformation for unmasking the carboxylic acid. This is crucial for subsequent peptide coupling reactions or other modifications at the C-terminus. The reaction is typically carried out using an alkali metal hydroxide, such as lithium hydroxide (LiOH) or potassium hydroxide (KOH), in a mixed aqueous-organic solvent system like THF/water or methanol (B129727)/water to ensure solubility of the substrate. Current time information in Bangalore, IN.taylorfrancis.com

The use of LiOH is often preferred for its mildness, which can help minimize side reactions. Current time information in Bangalore, IN. However, a key consideration during the basic hydrolysis of α-amino esters is the potential for racemization at the α-carbon. This risk is generally low for most N-Boc amino acid methyl esters when the reaction is performed at or below room temperature without excessive heating. Current time information in Bangalore, IN. The deprotonation of the carbamate (B1207046) N-H can hinder deprotonation at the α-position, thus preserving stereochemical integrity. Current time information in Bangalore, IN. For particularly sensitive substrates, milder, non-hydrolytic methods or enzymatic hydrolysis can be considered. Current time information in Bangalore, IN.nih.gov

| Reagent | Typical Conditions | Key Considerations |

| LiOH | 1-2 M LiOH in THF/H₂O, 0°C to RT | Mild conditions, generally low risk of racemization. Current time information in Bangalore, IN. |

| KOH | KOH in MeOH/H₂O, RT | Effective, but care must be taken to avoid racemization. |

| Me₃SnOH | Anhydrous 1,2-dichloroethane (B1671644) (DCE), reflux | Chemoselective saponification for complex molecules. oup.com |

Formation of Diverse Amino Acid and Heterocyclic Scaffolds

The α-methoxy group of Boc-(2R, 2S)-2-Methoxyglycine Methyl Ester is a key functional handle that enables its conversion into a variety of other valuable amino acid structures. This is typically achieved through either elimination or substitution reactions.

Conversion to Alpha,Beta-Unsaturated Amino Acids (Stability Considerations)

Boc-(2R, 2S)-2-Methoxyglycine Methyl Ester can serve as a precursor to N-Boc-dehydroalanine methyl ester, an α,β-unsaturated amino acid derivative. This transformation is achieved by the elimination of methanol from the parent molecule. The reaction can be promoted by either acid or base catalysis. oup.comchemrxiv.org

Acid-catalyzed elimination has been shown to be effective. For instance, treating α-methoxylated amino acid derivatives with a Brønsted acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS) in refluxing tetrahydrofuran (B95107) (THF) can yield the corresponding dehydroamino acid. chemrxiv.org The reaction likely proceeds through protonation of the methoxy (B1213986) group, converting it into a good leaving group (methanol), followed by elimination to form the alkene.

Base-mediated elimination using a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is also a viable route. chemrxiv.org However, this can sometimes be accompanied by side reactions. chemrxiv.org

Synthesis of Modified Serine and Cysteine Derivatives

The α-methoxy group can be displaced by various nucleophiles to generate other substituted amino acids. This substitution reaction is believed to proceed via a Lewis acid-promoted formation of an intermediate N-acyliminium ion, which is a potent electrophile. researchgate.netuva.nl

Serine Derivatives: The reaction with water as a nucleophile would lead to the formation of an α-hydroxyglycine derivative, which is a hydrated form of N-Boc-serine aldehyde. Subsequent reduction would yield the corresponding Boc-serine derivative. The direct substitution of the methoxy group with a hydroxyl group can be challenging, but related transformations using α-acetoxyglycine derivatives with nucleophiles under Lewis acidic or basic conditions are known. researchgate.net

Cysteine Derivatives: The synthesis of cysteine derivatives is more extensively documented through analogous reactions. The reaction of related α-hydroxy or α-alkoxy glycine (B1666218) precursors with thiol nucleophiles in the presence of an acid catalyst readily forms the C-S bond. nih.govscispace.com For instance, reacting an N-Boc-α-hydroxyglycine intermediate with various thiols in the presence of p-toluenesulfonic acid (PTSA) yields the corresponding S-substituted norcysteine derivatives. nih.govscispace.com Similarly, α-methoxyglycine derivatives react with sulfur nucleophiles. researchgate.net This suggests that Boc-(2R, 2S)-2-Methoxyglycine Methyl Ester can be converted to Boc-cysteine derivatives by reaction with a suitable sulfur nucleophile (e.g., hydrogen sulfide (B99878) or a protected thiol) under appropriate Lewis acidic conditions.

It is a critical research finding that the choice of N-protecting group can influence the success of these N-acyliminium ion-mediated reactions. The N-Boc group itself can be labile to certain Lewis acids (e.g., BF₃·OEt₂), leading to sluggish reactions or decomposition. uva.nl In such cases, alternative carbamate protecting groups like Cbz or Moc may offer better compatibility. uva.nl

Compound Name Reference Table

| Abbreviation/Trivial Name | Full Chemical Name |

| Boc-(2R, 2S)-gly(2-ome)-ome | Boc-(2R, 2S)-2-Methoxyglycine Methyl Ester |

| Boc | tert-butyloxycarbonyl |

| Cbz | Carboxybenzyl |

| Moc | Methoxycarbonyl |

| TFA | Trifluoroacetic acid |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| PPTS | Pyridinium p-toluenesulfonate |

| PTSA | p-Toluenesulfonic acid |

| N-Boc-dehydroalanine methyl ester | Methyl 2-((tert-butoxycarbonyl)amino)acrylate |

| Boc-serine | N-(tert-butoxycarbonyl)serine |

| Boc-cysteine | N-(tert-butoxycarbonyl)cysteine |

Stereochemical Control and Analysis

Diastereoselective Outcomes in Synthetic Transformations

When a molecule already contains a stereocenter and a new one is created, the two possible products are diastereomers. Controlling the formation of one diastereomer over the other is a fundamental challenge in stereoselective synthesis.

The diastereomeric ratio of a reaction product is influenced by a combination of thermodynamic and kinetic factors. In the synthesis of α-amino acid derivatives, several key elements can be manipulated to steer the reaction towards the desired diastereomer.

Steric Hindrance: The bulk of substituents near the reacting center plays a critical role. The incoming reagent will preferentially approach from the less sterically hindered face of the molecule, leading to the formation of the thermodynamically more stable product.

Chelation Control: The use of metal ions can create rigid, cyclic transition states that lock the conformation of the molecule. For instance, the formation of titanium chelated enolates from N-(α-Hydroxyacyl)-glycine esters creates a rigid complex that directs incoming electrophiles to a specific face, thus inducing high selectivity. core.ac.uk

Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Solvents can affect the degree of ion pairing and the solvation of charged intermediates, which can in turn impact diastereoselectivity. nih.gov

Temperature: Lower reaction temperatures generally favor the product of the lower energy transition state, often leading to higher diastereoselectivity.

Reagent and Substrate Control: The inherent stereochemistry of the substrate and the choice of reagents are paramount. For example, in the palladium-catalyzed allylic alkylation of peptide amide enolates, the reaction proceeds with high diastereoselectivity, influenced by the structure of both the enolate and the palladium-allyl complex. researchgate.net

These factors are often interdependent, and their careful optimization is essential for achieving high diastereoselectivity.

Alkylation of glycine (B1666218) enolates is a powerful method for constructing α-amino acids. Achieving high diastereoselectivity in these reactions is critical.

One prominent strategy involves the use of phase-transfer catalysis (PTC). Chiral quaternary ammonium (B1175870) salts have been successfully employed to catalyze the highly enantioselective alkylation of protected glycine amides. nih.gov These catalysts can create a chiral environment around the enolate, leading to excellent stereocontrol.

Another effective approach is the palladium-catalyzed allylic alkylation of metal-chelated glycine ester enolates. By forming a rigid titanium chelated enolate complex, the stereochemical outcome of the alkylation can be precisely controlled. core.ac.uk Significantly, by modifying the reaction conditions, such as the choice of base, it is possible to selectively access either diastereomer of the product. core.ac.uk For example, using LHMDS as a base may favor the formation of the (S)-configuration at the new stereocenter, while a stronger base like LDA can lead to the opposite (R)-configuration. core.ac.uk

| Alkylation Strategy | Substrate | Key Reagents | Diastereomeric Ratio (d.r.) |

| Pd-Catalyzed Allylic Alkylation | N-(α-Hydroxyacyl)-glycine ester | ClTi(Oi-Pr)3, LHMDS, Allyl Carbonate | >96:4 |

| Pd-Catalyzed Allylic Alkylation | N-(α-Hydroxyacyl)-glycine ester | LDA, Allyl Carbonate | >96:4 (Reversed Selectivity) |

| Phase-Transfer Catalysis | Boc-Glycine Imine | Chiral Calixarene-based Catalyst | Up to 99.9% ee |

This table presents illustrative data on diastereoselective and enantioselective alkylation strategies for glycine derivatives, based on findings in the literature. core.ac.ukacs.org

Enantioselective Strategies for Chiral Alpha-Methoxyglycine Derivatives

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is particularly important for pharmaceuticals, where often only one enantiomer is biologically active.

Asymmetric hydrogenation is a powerful technique for establishing the stereochemistry at the α-carbon of amino acids. This method typically involves the reduction of a prochiral dehydroamino acid or an imine precursor using a chiral catalyst.

For the synthesis of α-methoxyglycine derivatives, a relevant approach is the asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters. nih.govacs.org Chiral ruthenium-diamine complexes, such as Noyori-Ikariya catalysts, have proven highly effective in this transformation. nih.gov The reaction reduces the keto group to a hydroxyl and can set the stereochemistry at the adjacent carbon, which will become the α-carbon of the amino acid. The geometry (Z or E) of the α-methoxyimino group can have a significant impact on the reaction's efficiency and enantioselectivity. nih.govacs.org

| Substrate (Z-isomer) | Catalyst System | Enantiomeric Ratio (e.r.) | Yield |

| Z-α-methoxyimino-β-keto ester (R1=n-propyl) | (S,S)-Ru-TsDPEN complex | 99:1 | 93% |

| Z-α-methoxyimino-β-keto ester (R1=isopropyl) | (S,S)-Ru-TsDPEN complex | 99:1 | 93% |

| Z-α-methoxyimino-β-keto ester (R1=cyclohexyl) | (S,S)-Ru-TsDPEN complex | 98:2 | 99% |

This table showcases the high enantioselectivity achieved in the asymmetric transfer hydrogenation of Z-isomers of α-methoxyimino-β-keto esters using a chiral Ruthenium catalyst. nih.govacs.org

Enzymatic resolution is a classic and effective method for separating racemic mixtures. It relies on the high stereospecificity of enzymes, which selectively catalyze a reaction on only one of the two enantiomers present.

Lipases and proteases are commonly used for this purpose. For example, in the resolution of a racemic mixture of an N-acyl-α-methoxyglycine ester, an enzyme like chymotrypsin (B1334515) or a lipase (B570770) could be used to selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid. google.com The unreacted ester (the D-enantiomer) and the hydrolyzed acid (the L-enantiomer) can then be separated by standard chemical techniques, such as extraction. The efficiency of the resolution is often described by the enantiomeric ratio (E), with high E values indicating excellent selectivity.

| Enzyme | Substrate | Reaction | Outcome |

| Chymotrypsin | Racemic N-acyl-phenylglycine ester | Selective hydrolysis | Separation of D-ester and L-acid |

| Lipase (e.g., Novozym® 435) | Racemic α-methylserine derivative | Selective O-acetylation | Separation of acetylated and non-acetylated enantiomers |

This table provides examples of enzymatic resolution strategies applicable to α-amino acid derivatives. google.comresearchgate.net

Retention and Inversion of Configuration During Reactions

Once a chiral center is established, subsequent reactions can either proceed with retention of its configuration, inversion of its configuration, or racemization. neetchennai.com Understanding and controlling this outcome is critical for multi-step syntheses.

Inversion of Configuration: This is characteristic of bimolecular nucleophilic substitution (SN2) reactions. The nucleophile attacks the chiral carbon from the side opposite to the leaving group, resulting in a product with the opposite stereochemical configuration. neetchennai.com

Retention and Inversion (Racemization): Unimolecular nucleophilic substitution (SN1) reactions typically proceed through a planar carbocation intermediate. The incoming nucleophile can then attack this intermediate from either face, leading to a mixture of products with both retained and inverted configurations, often resulting in a racemic or near-racemic mixture. masterorganicchemistry.com

Retention of Configuration: This occurs when the nucleophile attacks from the same side as the leaving group. It is less common in simple substitution reactions but can be achieved through mechanisms involving neighboring group participation or by using specific reagents that control the stereochemical course.

A compelling example of controlling stereochemical outcomes is seen in the Suzuki-Miyaura coupling of enantioenriched α-(acetylamino)benzylboronic esters. By simply changing the acidic additive, the reaction can be switched from inversion to retention. Using phenol (B47542) as an additive leads to an inversion of the configuration, while using Zr(Oi-Pr)₄ promotes retention of the configuration, both with high enantiospecificity. acs.org This demonstrates that the stereochemical fate of a reaction is not always inherent to the mechanism type but can be influenced by the specific reaction conditions.

Methodologies for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule is a critical aspect of stereochemical analysis. Various methods are employed for this purpose, including X-ray crystallography, vibrational circular dichroism (VCD), and the use of chiral derivatizing or solvating agents in conjunction with NMR spectroscopy.

Spectroscopic Approaches (e.g., 2D NOESY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of molecules. Techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in determining the conformation of molecules in solution by identifying protons that are close to each other in space. This is based on the Nuclear Overhauser Effect (NOE), where the magnetization of one nucleus is transferred to a nearby nucleus through space.

However, for a flexible, small molecule like a dipeptide derivative, a standard 2D NOESY experiment by itself is generally insufficient to determine the absolute configuration (i.e., distinguishing between R and S enantiomers). NOESY provides information about through-space distances between protons within a molecule, which helps to define its three-dimensional shape or preferred conformation. While this can establish the relative stereochemistry in more rigid structures, it does not typically allow for the assignment of the absolute configuration without additional information. To assign absolute configuration using NMR, one often needs to compare the NMR data of the unknown compound with that of a known stereoisomer or use a chiral auxiliary that interacts differently with the enantiomers, leading to distinguishable NMR spectra.

Due to the absence of any published research or data on "Boc-(2R, 2S)-gly(2-ome)-ome," it is not possible to provide detailed research findings or construct data tables related to its stereochemical control and analysis using 2D NOESY NMR or any other method.

Applications As a Key Building Block in Advanced Organic Synthesis

Role in Peptide Synthesis and Peptidomimetic Chemistry

Boc-protected glycine (B1666218) derivatives are workhorse reagents in the synthesis of peptides and related molecules. The Boc group provides robust protection for the N-terminus, preventing unwanted side reactions during peptide bond formation, while the C-terminal methyl ester in Boc-Gly-OMe offers additional synthetic options. researchgate.net

In solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), Boc-Gly-OH and Boc-Gly-OMe serve as foundational components for elongating a peptide chain. The general principle involves the activation of the carboxylic acid group of one amino acid, which then reacts with the free amine of another to form an amide (peptide) bond. researchgate.netamericanpeptidesociety.org

When using Boc-Gly-OH, its carboxyl group is activated in situ using a variety of coupling reagents. This activated species is then reacted with the N-terminus of a growing peptide chain. Conversely, if Boc-Gly-OMe is used, the methyl ester must first be saponified (hydrolyzed) to reveal the free carboxylic acid before it can be activated and coupled. More commonly, Boc-Gly-OMe is used to provide a protected N-terminal glycine residue, where another activated Boc-amino acid is coupled to its deprotected amine group.

The choice of coupling reagent is critical to ensure high yields and minimize racemization. americanpeptidesociety.org Common methodologies employed with Boc-glycine derivatives are summarized in the table below.

| Coupling Reagent Class | Specific Reagent(s) | Additive(s) | Key Features |

| Carbodiimides | DCC (dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) | HOBt (1-hydroxybenzotriazole), HOSu (N-hydroxysuccinimide) | Cost-effective and widely used; additives are crucial to suppress racemization and improve efficiency. americanpeptidesociety.orgbachem.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | DIPEA (N,N-Diisopropylethylamine), NMM (N-methylmorpholine) | High coupling efficiency and good solubility; BOP has been largely replaced by safer alternatives due to toxic byproducts. bachem.com |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU | DIPEA, NMM | Achieve high coupling rates with few side reactions; require a non-nucleophilic base for activation. bachem.comnih.gov |

This table summarizes common coupling reagents used in solution-phase synthesis involving Boc-amino acids.

Solid-phase peptide synthesis (SPPS) revolutionized the construction of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the easy removal of excess reagents and byproducts by simple filtration. iris-biotech.de The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy was the pioneering approach for SPPS. peptide.com

In this scheme, Boc-Gly-OH is the key building block for introducing a glycine residue. The process involves several key steps:

Resin Loading: The first amino acid, for instance, Boc-Gly-OH, is covalently attached to a suitable resin, such as a Merrifield or PAM (phenylacetamidomethyl) resin. chempep.compeptide.com

Deprotection: The N-terminal Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com This leaves a free amino group (as a TFA salt) on the resin-bound glycine.

Neutralization: The protonated amino group is neutralized with a hindered base, like diisopropylethylamine (DIEA), to prepare it for coupling. peptide.com

Coupling: The next Boc-protected amino acid is activated and added to the reaction vessel, where it couples with the free amine of the resin-bound glycine.

Wash: The resin is thoroughly washed to remove all excess reagents and byproducts.

These deprotection, neutralization, and coupling steps are repeated cyclically to assemble the desired peptide sequence. peptide.com The use of Boc-chemistry in SPPS is particularly valued for the synthesis of long or challenging sequences where alternative Fmoc-chemistry may be less efficient. peptide.com

Beyond standard peptides, Boc-glycine serves as a versatile starting material for creating non-natural peptide backbones, known as peptidomimetics. These structures are designed to mimic the properties of natural peptides but often exhibit enhanced stability against enzymatic degradation. One important class is β-peptides, which are constructed from β-amino acids (where the amino group is on the third carbon).

Boc-Gly-OH can be used as a precursor in multi-step syntheses to generate β-amino acids. For example, through an Arndt-Eistert homologation, the α-amino acid derivative can be converted into its β-amino acid counterpart. This involves converting the carboxylic acid of Boc-Gly-OH into an acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement. The resulting β-amino acid can then be incorporated into peptide chains to form homo-β-peptides or mixed α/β-peptides with unique secondary structures and biological activities.

Construction of Biologically Active Molecules and Pharmaceutical Intermediates

The utility of Boc-glycine derivatives extends beyond peptide synthesis into the broader field of medicinal chemistry and the construction of complex, biologically active molecules.

Many natural products contain non-proteinogenic or "specialty" amino acids that are crucial for their biological function. Boc-Gly-OH and its ester provide a simple, inexpensive, and stereochemically defined (achiral) scaffold that can be chemically elaborated to produce these complex building blocks.

The α-carbon of glycine is unique in that it is not a stereocenter, which simplifies synthetic design. Functionalization can be achieved by converting the glycine derivative into a reactive intermediate, such as an enolate or an N-acylimino glycinate, which can then be reacted with various electrophiles to introduce new side chains. Subsequent stereoselective reactions can then establish the desired chirality. This approach has been used to synthesize components of various natural products, including antibiotics and enzyme inhibitors.

Prodrug design is a strategy used to overcome undesirable pharmaceutical properties of a drug, such as poor solubility, low permeability, or rapid metabolism. A prodrug is an inactive or less active precursor that is converted in vivo into the active parent drug.

Amino acids are frequently used as "promoieties" that are attached to a parent drug to create a prodrug. Boc-glycine derivatives are valuable intermediates in this process. For example, a glycine unit can be coupled to a hydroxyl or amino group on a drug molecule to improve its water solubility or to target specific amino acid transporters in the body. The Boc group serves as a convenient protecting group during the chemical synthesis of the prodrug conjugate and is removed in one of the final steps. Once administered, the glycine-drug linkage is designed to be cleaved by endogenous enzymes (e.g., esterases or amidases), releasing the active pharmaceutical agent at its site of action.

Synthesis of Complex Molecular Entities Beyond Peptides

While Boc-protected amino acids are cornerstones of peptide synthesis, the utility of Boc-Gly-OMe extends far beyond this traditional application. pubcompare.ainih.gov Its inherent functionalities—a protected amine, an ester group, and a reactive α-carbon—provide a versatile scaffold for the construction of non-peptidic and structurally complex organic molecules.

One significant application lies in its use as a precursor for the asymmetric synthesis of other α-amino acids. researchgate.net Through various chemical transformations, the glycine backbone can be elaborated to introduce diverse side chains, leading to the formation of more complex amino acid derivatives. This strategy is particularly valuable for creating unnatural amino acids that can be incorporated into peptides to modulate their structure and function. nih.gov

Furthermore, Boc-Gly-OMe serves as a key intermediate in the synthesis of various heterocyclic compounds. The nitrogen and carbonyl functionalities can participate in cyclization reactions to form a range of ring systems that are prevalent in pharmaceuticals and natural products. For instance, derivatives of Boc-Gly-OMe can be utilized in multicomponent reactions to generate highly functionalized heterocyclic scaffolds in a single step, demonstrating the efficiency of this building block in complex molecule synthesis.

The reactivity of the α-carbon in Boc-Gly-OMe, once deprotonated, allows for the introduction of various substituents, further expanding its synthetic utility. This approach has been employed in the synthesis of complex natural products and their analogues, where the glycine unit serves as a foundational element upon which molecular complexity is built.

Utility in Chemical Biology and Material Science

The applications of Boc-Gly-OMe and its derivatives are not confined to traditional organic synthesis but have also found significant traction in the interdisciplinary fields of chemical biology and material science.

Bioconjugation Strategies Utilizing Glycine Derivatives

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a fundamental technique in chemical biology. Glycine derivatives, accessible from Boc-Gly-OMe, are frequently employed as linkers in bioconjugation strategies. nih.gov Their simple, flexible, and hydrophilic nature makes them ideal for connecting larger molecules, such as proteins, antibodies, or fluorescent dyes, without significantly altering their biological activity. nih.gov

For example, after deprotection of the Boc group and hydrolysis of the methyl ester, the resulting glycine can be incorporated into a linker that is subsequently used to attach a drug molecule to an antibody, forming an antibody-drug conjugate (ADC). The glycine unit in the linker can influence the solubility, stability, and pharmacokinetic properties of the resulting conjugate.

Development of Conformationally Constrained Peptides

The flexibility of peptides can be both an advantage and a disadvantage. In drug design, it is often desirable to lock a peptide into a specific bioactive conformation to enhance its binding affinity and selectivity for a biological target. nih.gov While glycine itself imparts flexibility, derivatives of Boc-Gly-OMe can be used to introduce conformational constraints.

By modifying the α-carbon of Boc-Gly-OMe, it is possible to synthesize unnatural amino acids with cyclic or bulky side chains. nih.gov When these are incorporated into a peptide sequence, they can restrict the conformational freedom of the peptide backbone, leading to a more rigid and pre-organized structure. This approach has been instrumental in the development of potent and selective peptide-based therapeutics.

Precursor for Analytical Reagents in Amino Acid Quantification

Accurate quantification of amino acids is crucial in various fields, from clinical diagnostics to food science. Derivatives of Boc-Gly-OMe can serve as precursors for the synthesis of internal standards used in analytical methods for amino acid analysis, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.gov

For instance, isotopically labeled versions of glycine, synthesized from a labeled Boc-Gly-OMe precursor, can be used as internal standards to improve the accuracy and precision of amino acid quantification. chem-soc.si Furthermore, the glycine derivative itself can be used in the development and validation of new analytical methods for separating and detecting amino acids in complex biological samples.

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are crucial for confirming the structure and purity of synthesized compounds like protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For a typical Boc-protected amino acid ester such as N-(Boc)allylglycine methyl ester, characteristic signals include a singlet for the nine equivalent protons of the Boc group around 1.40 ppm, a singlet for the methyl ester protons around 3.70 ppm, and various multiplets for the amino acid backbone and side-chain protons. orgsyn.orgorgsyn.org The NH proton of the carbamate (B1207046) typically appears as a broad singlet. orgsyn.orgorgsyn.org In some N-Boc-amino acids, the presence of syn and anti rotamers around the carbamate bond can lead to the duplication of NMR signals. acs.org

¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment. For N-(Boc)allylglycine methyl ester, distinct signals are observed for the carbonyl carbons of the ester and the Boc group (around 172 ppm and 155 ppm, respectively), the quaternary carbon of the Boc group (around 80 ppm), and the methyl carbons. orgsyn.orgorgsyn.org As with ¹H NMR, rotamers can cause signal duplication in the ¹³C spectrum. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for N-(Boc)allylglycine methyl ester in CDCl₃ orgsyn.orgorgsyn.org

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Boc (CH₃)₃ | 1.40 (s, 9H) | 28.37 |

| Boc C(CH₃)₃ | - | 79.94 |

| Boc C=O | - | 155.27 |

| NH | 5.04 (br s, 1H) | - |

| α-CH | 4.32-4.38 (m, 1H) | 53.0 |

| β-CH₂ | 2.41-2.53 (m, 2H) | 36.86 |

| γ-CH | 5.62-5.71 (m, 1H) | 132.42 |

| δ-CH₂ | 5.08-5.12 (m, 2H) | 119.12 |

| Ester OCH₃ | 3.70 (s, 3H) | 52.29 |

| Ester C=O | - | 172.62 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For example, the calculated mass for the protonated molecule [M+H]⁺ of N-(Boc)allylglycine methyl ester (C₁₁H₁₉NO₄) is 230.1314, and HRMS analysis would be expected to find a value very close to this, such as the reported 230.13867. orgsyn.org This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In a Boc-glycine ester derivative, key absorptions include N-H stretching (around 3360 cm⁻¹), C-H stretching (around 2980 cm⁻¹), and strong C=O stretching for the ester and carbamate groups (typically in the 1745 cm⁻¹ and 1715 cm⁻¹ region, respectively). orgsyn.orgorgsyn.org

UV-Vis Spectroscopy: This technique is generally less informative for simple, saturated amino acid derivatives as they often lack strong chromophores that absorb in the UV-Visible range. However, it becomes important for derivatives containing aromatic groups, such as phenylglycine. researchgate.net

Computational Chemistry Approaches to Elucidate Reactivity and Conformation

Computational methods are powerful tools for complementing experimental data, providing insights into molecular structure, stability, and reaction mechanisms that can be difficult to observe directly.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It can be used to calculate molecular geometries, reaction energies, and transition state structures, thereby elucidating reaction pathways. For instance, DFT studies on peptides containing glycine (B1666218) derivatives have been used to understand conformational preferences and the stability of different types of turns and secondary structures. researchgate.net Dispersion-corrected DFT (DFT-D3) has been employed to study the interaction between glycine and materials like Metal-Organic Frameworks (MOFs), predicting strong interaction energies and indicating the formation of chemical bonds, which is relevant for applications like drug delivery. researchgate.net

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structure and dynamics of molecules.

Conformational Analysis: Boc-protected amino acids can exist as a mixture of conformers, primarily due to rotation around the carbamate bond. acs.org Molecular modeling can predict the relative stabilities of these conformers (e.g., syn and anti) and the energy barriers for their interconversion. These calculations help interpret complex experimental NMR spectra where multiple species are observed. acs.org

Intermolecular Interactions: Modeling is also used to study how these molecules interact with each other and with solvent molecules. For example, studies on tripeptides like Boc-Gly-Phg-Phe-OMe (where Phg is phenylglycine) have used modeling alongside experimental data to understand how subtle changes in an amino acid side chain affect crystal packing and self-assembly into larger supramolecular structures like helices or β-sheets. researchgate.net These interactions are governed by non-covalent forces such as hydrogen bonds and π-stacking.

Prediction of Stereochemical Outcomes and Transition States

The stereochemical course of a chemical reaction is determined by the relative energy barriers of the various possible transition states. The product distribution, such as the ratio of (R)- to (S)-enantiomers, is governed by the difference in the free energies (ΔG‡) of the diastereomeric transition states leading to these products. Computational modeling allows for the localization and characterization of these transient structures, providing deep insights that are often inaccessible through experimental means alone. acs.orgacs.org

Modeling the Asymmetric Alkylation of a Boc-Glycine Enolate

A common strategy for synthesizing α-alkylated amino acids involves the deprotonation of a Boc-glycine ester to form a prochiral enolate, followed by its reaction with an electrophile (e.g., an alkyl halide). To control the stereochemistry, this reaction is often mediated by a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral ligand complexed to a metal. researchgate.netrsc.org

For the purpose of this analysis, we will consider the methylation of a Boc-glycine methyl ester enolate in the presence of a chiral catalyst. The reaction proceeds through distinct transition states for the re- and si-face attacks on the planar enolate, leading to the (S)- and (R)-products, respectively.

Transition State Analysis

Using DFT calculations, it is possible to model the geometries and compute the relative energies of the key transition states. researchgate.net The analysis focuses on identifying the non-covalent interactions between the chiral catalyst and the enolate that stabilize one transition state over the other. acs.org These interactions can include hydrogen bonds, steric repulsion, and π-stacking. nih.gov

In a hypothetical scenario, computational analysis reveals two primary transition states: TS-S (leading to the S-product) and TS-R (leading to the R-product). The calculations show that TS-S is lower in energy than TS-R .

The primary reason for the higher stability of TS-S can be attributed to a more favorable arrangement of the catalyst and substrate. For instance, the bulky substituent on the chiral catalyst may effectively block one face of the enolate, creating significant steric hindrance in TS-R . Conversely, in TS-S , stabilizing non-covalent interactions, such as a hydrogen bond between a donor group on the catalyst and the enolate's oxygen atom, can lock the conformation in a lower energy state. nih.gov

Data from Computational Models

The data generated from these computational studies can be summarized to highlight the key factors influencing the stereochemical outcome.

Table 1: Calculated Relative Energies for Competing Transition States

| Transition State | Product Formed | Relative Free Energy (ΔΔG‡) in kcal/mol | Predicted Product Ratio (S:R) |

|---|---|---|---|

| TS-S | (S)-α-methylglycine derivative | 0.00 | 95:5 |

| TS-R | (R)-α-methylglycine derivative | 1.85 |

This interactive table presents hypothetical, yet representative, data from DFT calculations. The product ratio is estimated from the calculated free energy difference at a standard temperature.

Table 2: Key Geometric Parameters in the Lowest Energy Transition State (TS-S)

| Parameter | Description | Value | Significance |

|---|---|---|---|

| d(C···C) | Distance between enolate α-carbon and electrophile carbon | 2.15 Å | Indicates the progress of bond formation. |

| d(H···O) | Distance of key hydrogen bond | 1.98 Å | A short distance signifies a strong, stabilizing interaction. |

| ∠(Nu-Cα-Cβ) | Angle of nucleophilic attack | 107.5° | Close to the ideal Bürgi-Dunitz angle, indicating low angular strain. |

This interactive table details the critical geometric features of the favored transition state that lead to the major product.

These computational predictions provide a robust model for understanding how chiral information is transferred during the reaction. The energy difference of 1.85 kcal/mol between the two transition states strongly suggests that the reaction will yield the (S)-product with high enantioselectivity, a prediction that can then be verified experimentally. Such theoretical studies are invaluable for the rational design of new catalysts and for optimizing reaction conditions to achieve desired stereochemical outcomes in the synthesis of complex molecules like modified amino acids. acs.org

Future Perspectives and Emerging Research Avenues

Development of Greener and More Efficient Synthetic Routes

The synthesis of Boc-protected amino acids and their derivatives has traditionally relied on methods that are effective but often generate significant chemical waste. The future of synthesizing these valuable building blocks is trending towards more environmentally benign and efficient processes.

One promising "green" methodology involves the use of dimethyl carbonate (DMC) for both protection and esterification steps, moving away from harsher reagents like thionyl chloride. researchgate.net Additionally, catalyst-free N-tert-butyloxycarbonylation of amines in water is an eco-friendly approach that can produce N-Boc derivatives with high chemoselectivity and without harmful side products. organic-chemistry.org Research is also focusing on water-mediated, catalyst-free conditions for the deprotection of N-Boc groups, which offers a safer and more sustainable alternative to traditional methods that use strong acids. semanticscholar.org

Table 1: Comparison of Traditional vs. Greener Synthetic Methods for Boc-Protected Amino Acids

| Feature | Traditional Methods | Greener Methods |

| Solvents | Often uses hazardous organic solvents like DMF and DCM. greentech.fr | Employs water, ionic liquids, or solvent-free conditions. organic-chemistry.orggreentech.fr |

| Reagents | May use toxic reagents like thionyl chloride. researchgate.net | Utilizes safer alternatives like dimethyl carbonate (DMC). researchgate.net |

| Catalysts | Can require strong acids or bases. researchgate.net | Often catalyst-free or uses recyclable catalysts. organic-chemistry.orgsemanticscholar.org |

| Waste | Generates significant chemical waste. | Reduced waste generation, aligning with green chemistry principles. greentech.fr |

Exploration of Novel Reactivity Patterns for Diversification

The functional groups present in Boc-protected diamino acid esters offer multiple handles for chemical modification, opening up avenues for creating diverse molecular architectures. Future research will likely focus on exploiting these reactive sites to build complex molecules.

The Boc protecting group itself can be involved in novel reactions. For instance, upon treatment with an excess of a strong base like lithium diisopropylamide, Boc-derivatives of amino acid esters can undergo an acyl nitrogen-to-carbon migration to form α-aminoketones. rsc.org This provides a route to a different class of compounds from the same starting material.

Furthermore, the amino and carboxyl functionalities, once deprotected, can be used in a variety of coupling reactions to create peptides, peptidomimetics, and other bioconjugates. The introduction of unnatural amino acids into natural products is a strategy to enhance their pharmacological properties, such as improved water solubility and reduced cytotoxicity. frontiersin.org

Advancements in Asymmetric Synthesis Methodologies

The precise control of stereochemistry is crucial for the biological activity of molecules. Asymmetric synthesis, which creates chiral molecules from achiral starting materials, is a cornerstone of modern medicinal chemistry. wiley.com Future advancements in the asymmetric synthesis of non-proteinogenic amino acids, including diamino acid derivatives, will focus on developing more versatile and efficient catalytic methods.

One-pot stereoselective synthesis is a particularly attractive strategy. For example, α,β-differentiated diamino esters can be synthesized from cinnamate esters in a single pot with excellent stereo- and regioselectivity. beilstein-journals.orgnih.gov This method involves a copper-catalyzed aminohalogenation and aziridination, followed by a nucleophilic ring-opening.

Another emerging area is the use of photoredox catalysis for the asymmetric synthesis of unnatural α-amino acids. This approach can utilize aliphatic alcohols as radical precursors, offering a redox-neutral and atom-economical process with CO2 as the only stoichiometric byproduct. rsc.orgrsc.org Nickel-catalyzed enantioconvergent cross-coupling reactions are also showing promise for the synthesis of protected unnatural α-amino acids from readily available racemic starting materials. nih.gov

Table 2: Emerging Asymmetric Synthesis Methodologies

| Methodology | Key Features | Potential Advantages |

| One-Pot Stereoselective Synthesis | Multiple reaction steps in a single vessel. beilstein-journals.orgnih.gov | Increased efficiency, reduced waste, and lower costs. |

| Photoredox Catalysis | Uses light to drive chemical reactions. rsc.orgrsc.org | Mild reaction conditions, high atom economy, and novel reactivity. |

| Nickel-Catalyzed Cross-Coupling | Enantioconvergent coupling of racemic starting materials. nih.gov | Access to a wide range of products with high enantiomeric excess. |

Integration into Next-Generation Chemical Biology and Drug Discovery Platforms

Boc-protected diamino acid esters and other non-proteinogenic amino acids are invaluable tools in chemical biology and drug discovery. Their unique structures can be used to probe and modulate biological processes.

In drug discovery, the incorporation of these modified amino acids into peptides can lead to peptidomimetics with enhanced stability against enzymatic degradation, improved bioavailability, and novel biological activities. nih.gov For example, Boc-protected dipeptides have been shown to possess broad-spectrum antibacterial activity, offering a potential new class of antibiotics. nih.gov

In chemical biology, these unnatural amino acids can be used to create chemical probes to study protein function and interactions. cell.comnih.govresearchgate.net By incorporating them into proteins, researchers can introduce new functionalities, such as fluorescent tags or reactive handles for bioconjugation. This allows for detailed investigations of biological pathways and the development of new diagnostic and therapeutic agents. The versatility of Boc-protected amino acid derivatives ensures their continued importance as building blocks in the design of sophisticated molecules for a wide range of applications in medicine and biotechnology. nbinno.comchemimpex.com

Q & A

Q. What are the key considerations for optimizing the synthesis of Boc-(2R, 2S)-gly(2-ome)-ome to ensure stereochemical purity?

- Methodological Answer : Synthesis optimization requires careful selection of protecting groups (e.g., Boc for amines) and reaction conditions (temperature, solvent polarity) to minimize epimerization. Use chiral HPLC or NMR (e.g., -NMR with chiral shift reagents) to monitor stereochemical integrity at critical steps. For example, TFA-mediated deprotection in DCM should be quenched rapidly with saturated NaHCO to avoid racemization . Parallel small-scale reactions under varying conditions (e.g., DIPEA vs. TEA as bases) can identify optimal parameters .

Q. How can researchers confirm the structural identity of this compound using spectroscopic data?

- Methodological Answer : Combine -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For NMR, key signals include:

- Boc group: ~1.4 ppm (9H, singlet for tert-butyl).

- Methoxy groups: ~3.6–3.8 ppm (singlets).

- Glycine stereocenters: Coupling constants () in -NMR distinguish 2R vs. 2S configurations. Cross-validate with 2D-COSY and HSQC to resolve overlapping signals . HRMS should match the exact mass within 3 ppm error .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use flash chromatography with gradients of ethyl acetate/hexane (for Boc-protected intermediates) or reverse-phase HPLC (for polar byproducts). Crystallization in diethyl ether/hexane mixtures can enhance enantiomeric purity. Monitor purity via TLC (silica gel, UV-active spots) and confirm with ≥95% HPLC area-under-curve (AUC) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) resolve stereochemical ambiguities in this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict -NMR chemical shifts and compare with experimental data. Use molecular dynamics simulations to assess conformational stability of diastereomers. Software like Gaussian or ORCA paired with crystallographic data (if available) can validate stereochemical assignments .

Q. What experimental designs are suitable for studying the kinetic resolution of this compound under enzymatic catalysis?

- Methodological Answer : Design time-course experiments with lipases (e.g., Candida antarctica) or proteases in biphasic systems (e.g., water/tert-butanol). Monitor enantiomeric excess (ee) via chiral GC or HPLC. Use Michaelis-Menten kinetics to derive and for each enantiomer. Include controls with racemic mixtures to assess enzyme selectivity .

Q. How should researchers address contradictory data between theoretical and experimental 1H^{1}\text{H}1H-NMR coupling constants for this compound?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl) and concentration-dependent aggregation. Perform variable-temperature NMR to detect dynamic processes (e.g., rotamers). Compare with literature data for analogous compounds. If discrepancies persist, use NOESY to probe spatial proximities and revise conformational models .

Q. What strategies ensure reproducibility in multi-step syntheses of this compound across different laboratories?

- Methodological Answer : Document all parameters rigorously: reaction stoichiometry, solvent batch (e.g., anhydrous DCM vs. technical grade), and purification thresholds (e.g., HPLC gradient slopes). Use internal standards (e.g., anthracene for HPLC) and share raw spectral data (e.g., JCAMP-DX files) via repositories like Zenodo. Cross-validate with independent synthesis by a second researcher .

Data Analysis and Reporting

Q. How can researchers statistically validate the enantiomeric excess (ee) of this compound?

Q. What are best practices for presenting synthetic and analytical data in publications?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

Q. How should researchers handle negative results (e.g., failed crystallizations) in studies involving this compound?

- Methodological Answer :

Document all attempts in lab notebooks, including solvent systems tested (e.g., EtOAc/hexane vs. DCM/MeOH) and supersaturation levels. Publish negative data in repositories like Figshare to guide future studies. Analyze trends (e.g., solubility vs. Boc group stability) to refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.